molecular formula C9H6Cl2N4 B8554670 2-Amino-4-chloro-6-(4-chlorophenyl)-s-triazine

2-Amino-4-chloro-6-(4-chlorophenyl)-s-triazine

Cat. No. B8554670
M. Wt: 241.07 g/mol
InChI Key: PTDQYZRLXFKHMM-UHFFFAOYSA-N
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Patent
US04415570

Procedure details

2-Amino-4-chloro-6-(4-chlorophenyl)-s-triazine (melting point 273° to 275° C.) (2.12 grams) and 2.5 grams of pyrrolidine were dissolved in 20 milliliters of dioxane, the mixture was heated to reflux for two hours with stirring, the reaction solution was evaporated to dryness in vacuo, diluted aqueous solution of sodium hydroxide was added to the residue, insoluble matters were collected by filtration, and washed with isopropyl alcohol to give 2.21 grams of 2-amino-4-pyrrolidino-6-(4-chlorophenyl)-s-triazine, melting point 217° to 219° C.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[N:3]=1.[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>O1CCOCC1>[NH2:1][C:2]1[N:7]=[C:6]([N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[N:5]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[N:3]=1

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)Cl)C1=CC=C(C=C1)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated to dryness in vacuo, diluted aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
was added to the residue, insoluble matters
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N1CCCC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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